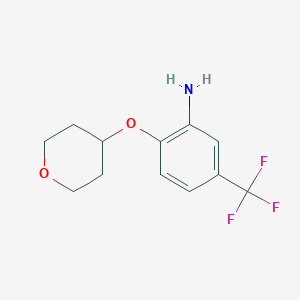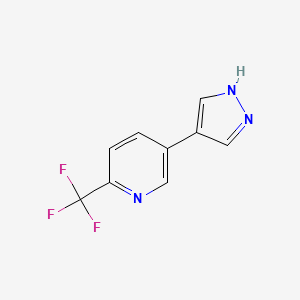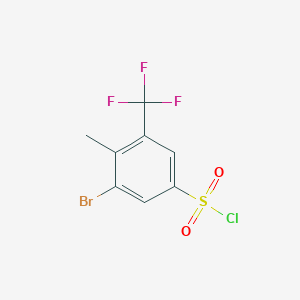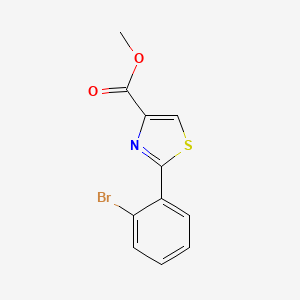
Di-n-propylzinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-n-propylzinc is an organozinc compound with the chemical formula C6H14Zn. It is a colorless, highly flammable liquid that is commonly used as a reagent in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds due to its strong nucleophilic properties .
Preparation Methods
Di-n-propylzinc can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with zinc and ethylzinc bromide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Another method involves the use of zinc-copper couple and propyl bromide, which is then vacuum-distilled to obtain this compound .
Chemical Reactions Analysis
Di-n-propylzinc undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and propyl radicals.
Reduction: It can reduce carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common reagents used in these reactions include halides, carbonyl compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-n-propylzinc has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of di-n-propylzinc involves its strong nucleophilic properties, which allow it to attack electrophilic centers in various substrates. This leads to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Di-n-propylzinc can be compared with other organozinc compounds such as diethylzinc, dimethylzinc, and di-n-butylzinc. While all these compounds share similar nucleophilic properties, this compound is unique in its specific reactivity and the types of products it forms. For example, diethylzinc is often used in the synthesis of ethylated products, while this compound is preferred for propylation reactions .
Similar compounds include:
- Diethylzinc
- Dimethylzinc
- Di-n-butylzinc
Each of these compounds has its own unique set of properties and applications, making them valuable tools in organic synthesis.
Properties
Molecular Formula |
C6H14Zn |
|---|---|
Molecular Weight |
151.6 g/mol |
IUPAC Name |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |
InChI Key |
LDWKCBPOFGZHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[CH2-].CC[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)


![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)


![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)

![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)



